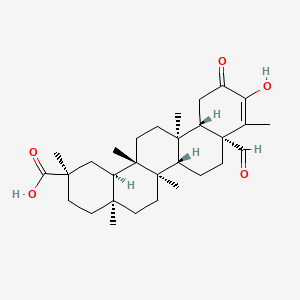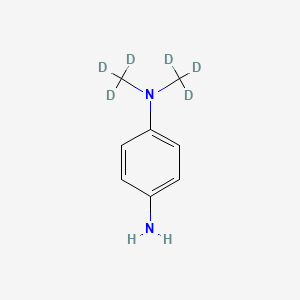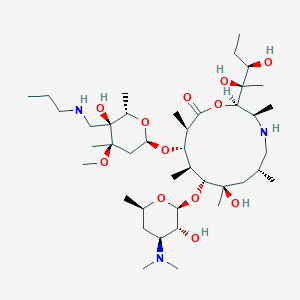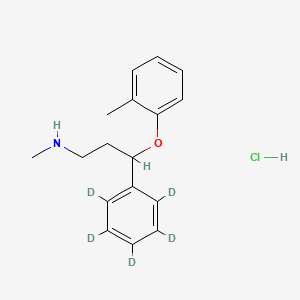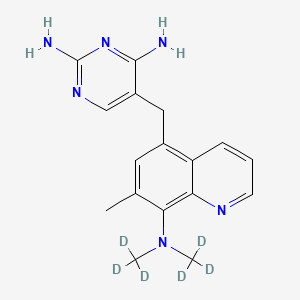![molecular formula C8H5NO2 B591137 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) CAS No. 136330-36-4](/img/structure/B591137.png)
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) is a heterocyclic compound characterized by a fused ring structure that includes both dioxole and pyridine rings
Méthodes De Préparation
The synthesis of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency .
Analyse Des Réactions Chimiques
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyridine ring can be replaced under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) can be compared with other similar heterocyclic compounds, such as:
1,3-Dioxolo[4,5-c]pyridine: Lacks the etheno group, leading to different chemical properties and reactivity.
4,7-Dihydro-1,3-dioxolo[4,5-c]pyridine: Contains hydrogen atoms instead of the etheno group, affecting its stability and reactivity.
The uniqueness of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) lies in its fused ring structure, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
3,5-dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7,10-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-6-8-7(10-4-11-8)5(1)3-9-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLDOCMAGFFUOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=NC=C2C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



